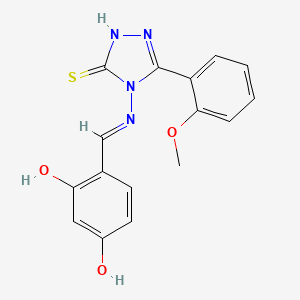
4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article aims to summarize its biological activity, particularly focusing on its antibacterial properties, potential anticancer effects, and other pharmacological implications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of triazole derivatives. The compound has shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Disc Diffusion Method : The antibacterial activity was assessed using the agar disc diffusion method. Clear zones of inhibition were observed around the wells where the compound was applied, indicating its effectiveness against bacterial growth.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined for several bacterial strains:
- Escherichia coli : MIC = 16 µg/mL
- Staphylococcus aureus : MIC = 15 µg/mL
- Bacillus subtilis : MIC = 22 µg/mL
These values suggest that the compound exhibits potent antibacterial activity comparable to standard antibiotics like cefotaxime .
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 16 | 23 |
| Staphylococcus aureus | 15 | 20 |
| Bacillus subtilis | 22 | 25 |
The mechanism through which this compound exerts its antibacterial effects may involve:
- Disruption of bacterial cell membranes due to its lipophilic character.
- Formation of hydrogen bonds through hydroxyl and methoxy groups, enhancing interaction with bacterial components.
- Potential inhibition of DNA-gyrase, a target for many antibacterial agents .
Anticancer Activity
Recent studies have also explored the anticancer potential of triazole derivatives. Compounds similar to this compound have demonstrated:
- Chemopreventive Effects : Some derivatives showed inhibition of cancer cell proliferation in vitro.
- Mechanisms : The presence of thione groups may contribute to apoptosis in cancer cells by inducing oxidative stress and disrupting cellular signaling pathways .
Case Studies
- Study on Antimicrobial Resistance : A study highlighted that certain triazole derivatives were effective against drug-resistant strains such as MRSA and VRE, indicating their potential in treating resistant infections .
- Antitumor Activity : Research on structurally similar compounds revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the triazole structure could enhance anticancer properties .
Properties
CAS No. |
497920-24-8 |
|---|---|
Molecular Formula |
C16H14N4O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O3S/c1-23-14-5-3-2-4-12(14)15-18-19-16(24)20(15)17-9-10-6-7-11(21)8-13(10)22/h2-9,21-22H,1H3,(H,19,24)/b17-9+ |
InChI Key |
ZUTGSOUJBYPQEZ-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















